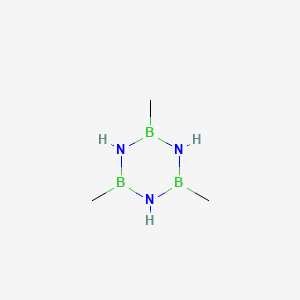
Borazine, 2,4,6-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Borazine, 2,4,6-trimethyl-, also known as B,B,B-trimethylborazine, is an inorganic compound with the chemical formula C₃H₁₂B₃N₃. It is a derivative of borazine, where three hydrogen atoms are replaced by methyl groups. This compound is known for its unique structure and properties, which make it an interesting subject of study in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Borazine, 2,4,6-trimethyl-, can be synthesized through several methods. One common method involves the reaction of diborane (B₂H₆) with ammonia (NH₃) at high temperatures (250-300°C). This reaction produces borazine, which can then be methylated to form 2,4,6-trimethylborazine .
Another method involves the use of sodium borohydride (NaBH₄) and ammonium sulfate ((NH₄)₂SO₄). This reaction also produces borazine, which can be further methylated .
Industrial Production Methods
Industrial production of borazine, 2,4,6-trimethyl-, typically involves large-scale synthesis using the aforementioned methods. The reactions are carried out in controlled environments to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Borazine, 2,4,6-trimethyl-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form boron-nitrogen compounds.
Reduction: It can be reduced to form simpler boron compounds.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and various halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce boron-nitrogen oxides, while substitution reactions can yield a variety of functionalized borazine derivatives .
Aplicaciones Científicas De Investigación
Borazine, 2,4,6-trimethyl-, has numerous applications in scientific research:
Mecanismo De Acción
The mechanism by which borazine, 2,4,6-trimethyl-, exerts its effects involves interactions with molecular targets and pathways. The boron atoms in the compound can act as Lewis acids, while the nitrogen atoms can act as Lewis bases. This dual functionality allows the compound to participate in a variety of chemical reactions, forming stable complexes with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
Borazine (B₃H₆N₃): The parent compound of 2,4,6-trimethylborazine, known for its aromatic properties and structural similarity to benzene.
Trimethylboroxine (C₃H₉B₃O₃): Another boron-containing compound with similar structural features.
Uniqueness
Borazine, 2,4,6-trimethyl-, is unique due to the presence of methyl groups, which enhance its stability and reactivity compared to the parent borazine. This makes it a valuable compound for various applications in chemistry and materials science .
Propiedades
Número CAS |
5314-85-2 |
|---|---|
Fórmula molecular |
C3H12B3N3 |
Peso molecular |
122.6 g/mol |
Nombre IUPAC |
2,4,6-trimethyl-1,3,5,2,4,6-triazatriborinane |
InChI |
InChI=1S/C3H12B3N3/c1-4-7-5(2)9-6(3)8-4/h7-9H,1-3H3 |
Clave InChI |
DXFJPBGUYITLMJ-UHFFFAOYSA-N |
SMILES canónico |
B1(NB(NB(N1)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



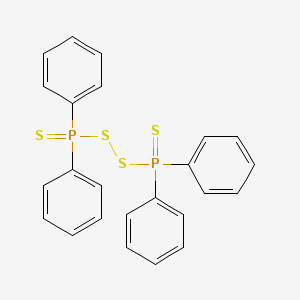
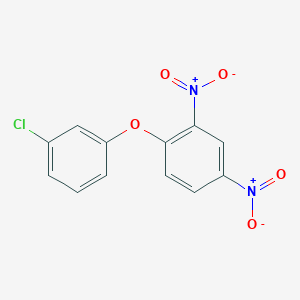
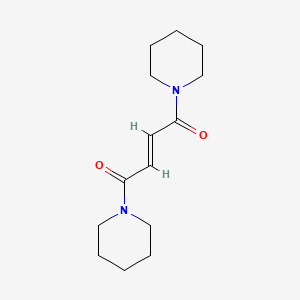
![5-[4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)butyl]-3H-1,3,4-oxadiazole-2-thione](/img/structure/B14738209.png)

![2,4,6-Tris[(2-chlorophenyl)methylsulfanyl]pyrimidine](/img/structure/B14738236.png)
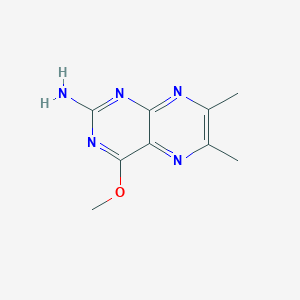

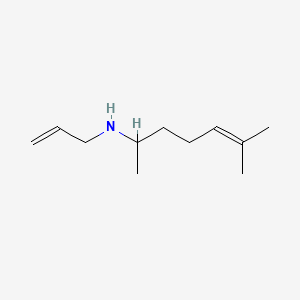



![3-[(7-Bromo-9h-fluoren-2-yl)carbamoyl]prop-2-enoic acid](/img/structure/B14738257.png)
